

Application Notes and Protocols for Solid-Phase Synthesis of Enterobactin Analogs

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Compound of Interest				
Compound Name:	Enterobactin			
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This document provides a detailed protocol for the solid-phase synthesis of **enterobactin** analogs, drawing from established methodologies. The described approach offers a versatile platform for the creation of diverse catecholamide-based siderophore analogs for applications in iron transport studies, drug delivery, and the development of novel antimicrobial agents.

Introduction

Enterobactin, a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine, is a high-affinity siderophore utilized by many Gram-negative bacteria for iron acquisition.[1][2] This iron uptake pathway presents an attractive target for the development of "Trojan horse" strategies, where synthetic analogs of **enterobactin** are conjugated to antimicrobial agents to facilitate their entry into bacterial cells.[1][3] Solid-phase synthesis offers a robust and efficient method for the preparation of **enterobactin** analogs, allowing for systematic structural modifications to probe structure-activity relationships.[4]

This protocol details the solid-phase synthesis of two minimal **enterobactin** analogs, a monomeric and a dimeric catecholamide, based on the work of Zamora et al.[1] The methodology employs a 2-chlorotrityl polystyrene resin and utilizes Fmoc and Alloc protecting groups for orthogonal control of the synthetic route.

Experimental Protocols



The following protocols describe the step-by-step procedure for the solid-phase synthesis of a monomeric (Analog 1) and a dimeric (Analog 2) **enterobactin** analog.

Materials and Reagents

Table 1: Key Reagents and Materials

Reagent/Material	Supplier/Grade	Notes
2-Chlorotrityl polystyrene resin	SPPS Grade	Loading capacity typically 1.0-1.6 mmol/g.
Fmoc-Dap(Alloc)-OH	Peptide Synthesis Grade	N-α-Fmoc-N-β-Alloc-L-2,3- diaminopropionic acid.
2,3-Bis(benzyloxy)benzoic acid	Synthesis Grade	Catechol protecting group precursor.
N,N-Diisopropylethylamine (DIPEA)	Peptide Synthesis Grade	
4-Methylpiperidine	Synthesis Grade	For Fmoc deprotection.
Tetrakis(triphenylphosphine)pa lladium(0) (Pd(PPh ₃) ₄)	Synthesis Grade	For Alloc deprotection.
Phenylsilane (PhSiH₃)	Synthesis Grade	Scavenger for Alloc deprotection.
O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)	Peptide Synthesis Grade	Coupling reagent.
Dichloromethane (DCM)	Anhydrous	
N,N-Dimethylformamide (DMF)	Anhydrous	_
Triisopropylsilane (TIPS)	Synthesis Grade	Scavenger for cleavage.
Trifluoroacetic acid (TFA)	Reagent Grade	
Acetonitrile (ACN)	HPLC Grade	-
Water	HPLC Grade	



Synthesis of Monomeric Enterobactin Analog (Analog 1)

- 1. Resin Preparation and Immobilization of the First Amino Acid
- Swell 2-chlorotrityl polystyrene resin in anhydrous DCM for 20 minutes in a solid-phase synthesis vessel.
- Drain the DCM.
- Dissolve Fmoc-Dap(Alloc)-OH (1.2 equivalents relative to resin loading) and DIPEA (5 equivalents) in anhydrous DCM.
- Add the amino acid solution to the swollen resin and shake at room temperature for 2 hours.
- Wash the resin sequentially with DMF (3 times) and DCM (3 times).
- 2. Fmoc Deprotection
- Add a 20% solution of 4-methylpiperidine in DMF to the resin.
- Shake for 20 minutes at room temperature.
- Drain the solution and repeat the 4-methylpiperidine treatment once more.
- Wash the resin sequentially with DMF (3 times) and DCM (3 times).
- 3. Coupling of the Catechol Moiety
- In a separate flask, dissolve 2,3-bis(benzyloxy)benzoic acid (1.5 equivalents) and HBTU (2 equivalents) in DMF.
- Add DIPEA (5 equivalents) to the solution and allow it to pre-activate for 5 minutes.
- Add the activated catechol solution to the resin.
- Shake for 45 minutes at room temperature.
- Wash the resin sequentially with DMF (3 times) and DCM (3 times).



- 4. Cleavage from Resin and Deprotection
- Wash the resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail of DCM:TIPS:TFA (95:2.5:2.5).
- Add the cleavage cocktail to the resin and shake for 1 hour at room temperature.[1]
- Collect the filtrate and concentrate it in vacuo.
- The crude product contains the Alloc and benzyl protecting groups. For final deprotection, proceed with hydrogenolysis.
- 5. Purification
- Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
- Use a suitable C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA.
- Monitor the elution at 220 nm and 316 nm (catechol absorbance).[1]
- Lyophilize the pure fractions to obtain the final product.

Synthesis of Dimeric Enterobactin Analog (Analog 2)

Steps 1-3 are identical to the synthesis of Analog 1.

- 4. Alloc Deprotection
- Swell the resin-bound protected monomer in anhydrous THF.
- In a separate vial, dissolve Pd(PPh₃)₄ (0.03 equivalents) in anhydrous THF.
- Add phenylsilane (2.9 equivalents) to the palladium catalyst solution.
- Add the catalyst solution to the resin suspension.



- Shake the reaction mixture at room temperature.
- Wash the resin sequentially with THF, DMF, and DCM.
- 5. Second Catechol Coupling
- Repeat the procedure described in Step 3 (Coupling of the Catechol Moiety) to couple a second 2,3-bis(benzyloxy)benzoic acid molecule to the deprotected amine.
- 6. Cleavage from Resin and Deprotection
- Follow the procedure described in Step 4 for the monomeric analog.
- 7. Purification
- Follow the procedure described in Step 5 for the monomeric analog. The dimeric analog was obtained in modest yields after purification.[1]

Data Presentation

Table 2: Reagent Quantities for Solid-Phase Synthesis of **Enterobactin** Analogs (Based on 2.0 g of 1.4 mmol/g resin)

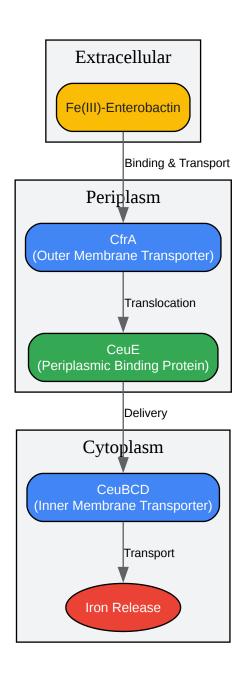


Step	Reagent	Quantity	Molar Equivalents (relative to Fmoc- Dap(Alloc)-OH)
Immobilization	2-Chlorotrityl resin	2.0 g	-
Fmoc-Dap(Alloc)-OH	920 mg	1.0	
DIPEA	1.56 mL	4.45	-
Fmoc Deprotection	4- Methylpiperidine/DMF (20%)	15 mL	-
Catechol Coupling	2,3- Bis(benzyloxy)benzoic acid	1.12 g	1.5
НВТИ	1.70 g	2.0	
DIPEA	1.56 mL	4.45	-
Alloc Deprotection	Pd(PPh3)4	6.6 mg	0.03
Phenylsilane (PhSiH₃)	71.4 µL	2.9	
Cleavage	DCM:TIPS:TFA (95:2.5:2.5)	3.0 mL	-

Visualizations Experimental Workflow









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